molecular formula C30H32ClN3O3 B11440046 N-[2-(4-chlorophenyl)ethyl]-4-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide

N-[2-(4-chlorophenyl)ethyl]-4-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide

Cat. No.: B11440046
M. Wt: 518.0 g/mol
InChI Key: MLLVPAZKGQDUCK-UHFFFAOYSA-N
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Description

N-[2-(4-CHLOROPHENYL)ETHYL]-4-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is known for its biological activity, and a butanamide side chain, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-CHLOROPHENYL)ETHYL]-4-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Butanamide Side Chain: This step often involves the use of coupling reagents to attach the butanamide moiety to the quinazoline core.

    Chlorophenyl Ethyl Group Addition: This step may involve nucleophilic substitution reactions to introduce the chlorophenyl ethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-CHLOROPHENYL)ETHYL]-4-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of quinazoline N-oxides.

    Reduction: This can reduce the quinazoline core to tetrahydroquinazoline derivatives.

    Substitution: This can involve the replacement of functional groups on the quinazoline core or the butanamide side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while reduction can yield tetrahydroquinazoline derivatives.

Scientific Research Applications

N-[2-(4-CHLOROPHENYL)ETHYL]-4-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the biological activity of quinazoline derivatives.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-CHLOROPHENYL)ETHYL]-4-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism would depend on the specific biological context and the targets involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-CHLOROPHENYL)ETHYL]-4-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE
  • **N-[2-(4-CHLOROPHENYL)ETHYL]-4-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE

Uniqueness

The uniqueness of N-[2-(4-CHLOROPHENYL)ETHYL]-4-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C30H32ClN3O3

Molecular Weight

518.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]butanamide

InChI

InChI=1S/C30H32ClN3O3/c1-20-17-21(2)26(22(3)18-20)19-34-27-8-5-4-7-25(27)29(36)33(30(34)37)16-6-9-28(35)32-15-14-23-10-12-24(31)13-11-23/h4-5,7-8,10-13,17-18H,6,9,14-16,19H2,1-3H3,(H,32,35)

InChI Key

MLLVPAZKGQDUCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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